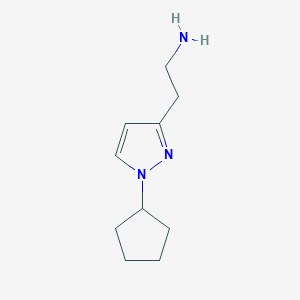
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine” is a chemical compound with the CAS Number: 1328640-71-6 . It has a molecular weight of 179.27 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 . This indicates that the compound has a cyclopentyl group attached to a pyrazol ring, which is further connected to an ethanamine group. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available from the search results.Applications De Recherche Scientifique
Chemical Inhibition and Drug Interactions
One significant application of compounds related to "2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine" involves the inhibition of cytochrome P450 (CYP) isoforms, which are essential in the metabolism of many drugs. The use of selective chemical inhibitors can help understand the metabolism pathways and potential drug-drug interactions (DDIs) that may occur when multiple drugs are coadministered. Such inhibitors are crucial for in vitro assessments to predict possible DDIs and the involvement of specific CYP isoforms in the metabolism of test compounds. (Khojasteh et al., 2011).
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, including those resembling "this compound", has wide-ranging implications in medicinal chemistry. Pyrazoles serve as a pharmacophore in numerous biologically active compounds, showing activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis methods often involve condensation followed by cyclization, highlighting the importance of these derivatives in developing new therapeutic agents. (Dar & Shamsuzzaman, 2015).
Neurodegenerative Disease Management
Pyrazoline derivatives, including structures related to "this compound", are noted for their potential in treating neurodegenerative diseases. These compounds exhibit neuroprotective properties, with research covering their structure-activity relationships (SARs), molecular docking simulations, and inhibitory actions on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). This highlights their significance in managing diseases like Alzheimer's and Parkinson's. (Ahsan et al., 2022).
Anticancer Agent Development
Research into pyrazoline derivatives also emphasizes their role in anticancer agent development. These compounds have been explored for their efficacy against various cancer types, underscoring the versatility of the pyrazoline scaffold in medicinal chemistry. The synthesis strategies and biological evaluation of pyrazoline derivatives underscore their potential as novel anticancer agents. (Ray et al., 2022).
Antimicrobial and Antiviral Applications
Pyrazole scaffolds, closely related to "this compound", have found extensive use as anti-viral and anti-inflammatory agents. Their diverse pharmacological effects are leveraged in designing therapeutic agents against various targets like HSV-1, NNRTI, and H1N1. This underscores the compound's central role in anti-inflammatory and antiviral drug design. (Karati et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-cyclopentylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCADJFQNKKLSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

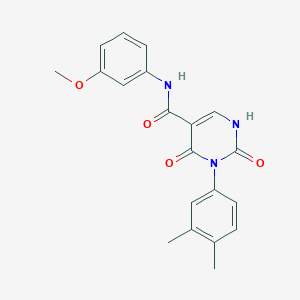

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)
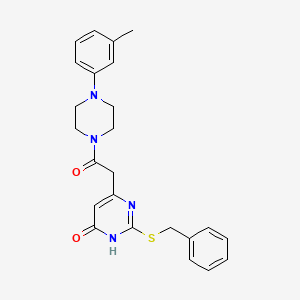

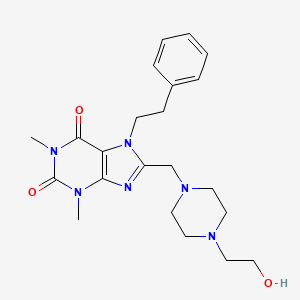
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)propanoate](/img/structure/B2565747.png)
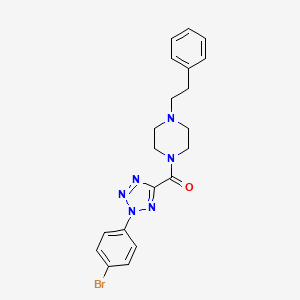
![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2565752.png)
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)
